2,6-Di-tert-butylpyridine, polymer-bound
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Overview
Description
2,6-Di-tert-butylpyridine, polymer-bound, is a specialized chemical compound used in various scientific and industrial applications. It is a derivative of 2,6-Di-tert-butylpyridine, where the pyridine ring is substituted with two tert-butyl groups at the 2 and 6 positions. This compound is polymer-bound, meaning it is attached to a polymer matrix, typically crosslinked with divinylbenzene. This binding enhances its stability and usability in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Di-tert-butylpyridine is synthesized by reacting tert-butyllithium with pyridine. The reaction conditions typically involve low temperatures to control the reactivity of tert-butyllithium . For the polymer-bound version, 2,6-Di-tert-butylpyridine is further reacted with a polymer matrix, such as poly(4-vinylpyridine), crosslinked with divinylbenzene .
Industrial Production Methods
Industrial production of 2,6-Di-tert-butylpyridine, polymer-bound, involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The polymer-bound form is produced by incorporating the compound into a polymer matrix during the polymerization process .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butylpyridine, polymer-bound, undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under strong reducing conditions.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerric ammonium nitrate.
Reduction: Strong reducing agents like lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2,6-Di-tert-butylpyridine N-oxide .
Scientific Research Applications
2,6-Di-tert-butylpyridine, polymer-bound, has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butylpyridine, polymer-bound, involves its ability to act as a proton scavenger. The tert-butyl groups provide steric hindrance, making the pyridine ring less reactive and more stable. This stability allows it to effectively participate in various chemical reactions without undergoing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylpyridine: The non-polymer-bound version, which is less stable and less versatile in industrial applications.
2,6-Di-tert-butyl-4-methylpyridine: A similar compound with a methyl group at the 4 position, offering different reactivity.
2,4,6-Tri-tert-butylpyrimidine: Another similar compound with three tert-butyl groups, providing even greater steric hindrance.
Uniqueness
2,6-Di-tert-butylpyridine, polymer-bound, is unique due to its enhanced stability and usability in various chemical processes. The polymer-bound form allows for easier handling and incorporation into industrial processes, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
4-[1,5-bis(2,6-ditert-butylpyridin-4-yl)hexan-3-yl]-2,6-ditert-butylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H71N3/c1-29(32-25-36(42(8,9)10)47-37(26-32)43(11,12)13)22-31(33-27-38(44(14,15)16)48-39(28-33)45(17,18)19)21-20-30-23-34(40(2,3)4)46-35(24-30)41(5,6)7/h23-29,31H,20-22H2,1-19H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSALSSLIIVPFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CCC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C)C2=CC(=NC(=C2)C(C)(C)C)C(C)(C)C)C3=CC(=NC(=C3)C(C)(C)C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H71N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746592 |
Source
|
Record name | 4,4',4''-(Hexane-1,3,5-triyl)tris(2,6-di-tert-butylpyridine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107054-29-5 |
Source
|
Record name | 4,4',4''-(Hexane-1,3,5-triyl)tris(2,6-di-tert-butylpyridine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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